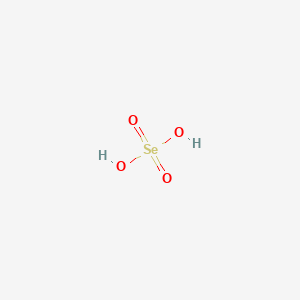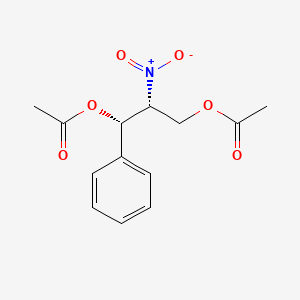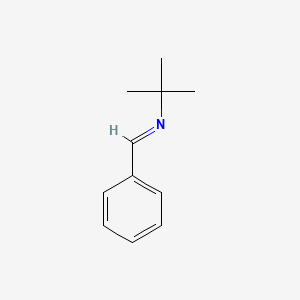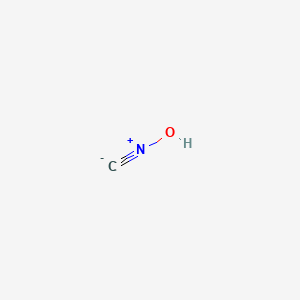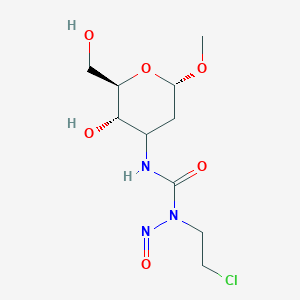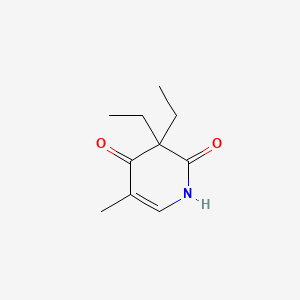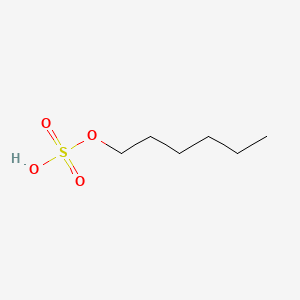
2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with a phenyl group at the 2-position and a piperidin-3-yl ethyl group at the 4-position, making it a unique structure with potential pharmacological significance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
化学反应分析
Types of Reactions: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammation .
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the piperidin-3-yl ethyl group.
4-(2-(Piperidin-3-yl)ethyl)quinoline: Lacks the phenyl group at the 2-position.
Uniqueness: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the phenyl and piperidin-3-yl ethyl groups enhances its potential as a multifunctional molecule in various applications .
属性
CAS 编号 |
77472-99-2 |
|---|---|
分子式 |
C22H24N2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-phenyl-4-(2-piperidin-3-ylethyl)quinoline |
InChI |
InChI=1S/C22H24N2/c1-2-8-18(9-3-1)22-15-19(13-12-17-7-6-14-23-16-17)20-10-4-5-11-21(20)24-22/h1-5,8-11,15,17,23H,6-7,12-14,16H2 |
InChI 键 |
BRSGIGKMAFNWJD-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
规范 SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
同义词 |
PK 9084 PK-9084 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



